molecular formula C9H17NO4 B6209610 tert-butyl N-(3-methoxy-2-oxopropyl)carbamate CAS No. 1783597-79-4

tert-butyl N-(3-methoxy-2-oxopropyl)carbamate

Cat. No.: B6209610
CAS No.: 1783597-79-4
M. Wt: 203.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate: is a chemical compound with the molecular formula C9H17NO4 It is a derivative of carbamate, featuring a tert-butyl group and a methoxy-substituted oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methoxy-2-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methoxy-2-oxopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-methoxy-2-oxopropyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in organic synthesis.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

Medicine: In medicinal chemistry, it is explored for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug.

Industry: In the industrial sector, it is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-methoxy-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active compound, which then interacts with enzymes or receptors in the body. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate
  • tert-Butyl N-(2-oxiranylmethyl)carbamate
  • tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Uniqueness: tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-methoxy-2-oxopropyl)carbamate involves the reaction of tert-butyl carbamate with 3-methoxy-2-oxopropyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "3-methoxy-2-oxopropyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl carbamate to a reaction flask", "Add 3-methoxy-2-oxopropyl chloride to the reaction flask", "Add base to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the product under reduced pressure", "Purify the product by column chromatography" ] }

CAS No.

1783597-79-4

Molecular Formula

C9H17NO4

Molecular Weight

203.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.